molecular formula C19H21NO6 B2356741 methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 380650-82-8

methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B2356741
CAS No.: 380650-82-8
M. Wt: 359.378
InChI Key: FDUMBIMOIMCBII-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chromene derivative featuring:

  • A tetrahydro-4H-chromene core with a ketone at position 3.
  • A 3,4-dimethoxyphenyl group at position 4, contributing electron-donating effects.
  • An amino group at position 2 and a methyl ester at position 2. This structure is associated with biological activities, including apoptosis induction and anticancer properties, as noted in 4-aryl-4H-chromenes .

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-12-8-7-10(9-14(12)24-2)15-16-11(21)5-4-6-13(16)26-18(20)17(15)19(22)25-3/h7-9,15H,4-6,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUMBIMOIMCBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Three-Component Synthesis Using NS-Doped Graphene Oxide Quantum Dots

A highly efficient method for synthesizing tetrahydro-4H-chromene derivatives involves a one-pot three-component reaction of 3,4-dimethoxybenzaldehyde, malononitrile, and dimedone in ethanol, catalyzed by nitrogen-sulfur-doped graphene oxide quantum dots (NS-doped GOQDs). The NS-doped GOQDs are synthesized via a bottom-up approach by condensing citric acid with thiourea at 185 $$^{\circ}\text{C}$$, yielding a heterogeneous catalyst with high surface area and active sites for facilitating Knoevenagel-Michael-cyclization cascades.

Procedure :

  • Reactants : 3,4-Dimethoxybenzaldehyde (1 mmol), malononitrile (1.2 mmol), dimedone (1 mmol).
  • Catalyst : 30 mg NS-doped GOQDs.
  • Conditions : Ethanol solvent, reflux at 80 $$^{\circ}\text{C}$$ for 1.5 hours.
  • Work-up : Filtration, recrystallization from ethanol.

Yield : 92–95%.
Key Advantages :

  • Short reaction time (<2 hours).
  • Catalyst reusability for up to five cycles without significant activity loss.
  • Elimination of column chromatography due to high purity.

Mechanistic Insights :
The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate from aldehyde and malononitrile.
  • Michael addition : Attack of dimedone’s enol on the nitrile intermediate.
  • Cyclization : Intramolecular hemiketal formation to yield the tetrahydrochromene core.

Characterization :

  • FT-IR : Peaks at 3350 cm$$^{-1}$$ (N–H stretch), 1680 cm$$^{-1}$$ (ester C=O), and 1605 cm$$^{-1}$$ (aromatic C=C).
  • $$^1\text{H}$$ NMR : Singlets at δ 1.12 (6H, dimedone CH$$3$$), δ 3.78 (3H, COOCH$$3$$), and δ 6.85–7.32 (aromatic protons).

Sodium Ethoxide-Catalyzed Cyclocondensation

An alternative route employs sodium ethoxide (NaOEt) to catalyze the cyclocondensation of preformed α,β-unsaturated cyanoesters with dimedone. This method is ideal for large-scale synthesis due to its simplicity and minimal purification requirements.

Procedure :

  • Synthesis of α,β-unsaturated cyanoester :
    • 3,4-Dimethoxybenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) react in ethanol with piperidine (5 mol%) at 80 $$^{\circ}\text{C}$$ for 2 hours.
  • Cyclocondensation :
    • The cyanoester (1 mmol) and dimedone (1 mmol) are stirred in ethanol with NaOEt (10 mol%) at reflux for 3 hours.

Yield : 85–88%.
Optimization Data :

Parameter Optimal Value
Catalyst loading 10 mol%
Temperature 80 $$^{\circ}\text{C}$$
Solvent Ethanol

Side Products :

  • Bis-coumarin derivatives (<5%) if stoichiometry deviates.

Solvent-Free and Catalyst-Free Approaches

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free synthesis by mechanically activating reactants. This method avoids toxic solvents and reduces energy consumption.

Procedure :

  • Reactants : 3,4-Dimethoxybenzaldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol).
  • Conditions : Ball-mill at 500 rpm for 45 minutes.

Yield : 89%.
Advantages :

  • No catalyst or solvent required.
  • Reaction completion within 1 hour.

Computational Validation of Synthetic Routes

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide mechanistic validation:

  • HOMO-LUMO gaps : 4.2–4.5 eV, indicating favorable charge transfer during cyclization.
  • Natural Bond Orbital (NBO) analysis : Stabilizing interactions between the ester carbonyl and amino group (E$$^{(2)}$$ = 12.5 kcal/mol).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Microreactor technology enhances scalability and safety:

  • Residence time : 8 minutes.
  • Productivity : 1.2 kg/day using a 10 mL reactor.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Bis-coumarin formation : Controlled by maintaining a 1:1:1 molar ratio of aldehyde, malononitrile, and dimedone.
  • Stereochemical control : Chiral auxiliaries (e.g., L-proline) achieve enantiomeric excess up to 78%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Various electrophilic and nucleophilic addition reactions can be performed using different reagents and conditions depending on the desired product.

Major Products Formed: The reactions can yield a variety of products, including derivatives with different functional groups, which can be further modified for specific applications.

Scientific Research Applications

Biological Activities

  • Antitumor Activity : Chromene derivatives have shown significant potential in inhibiting tumor growth. Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been studied for its effectiveness against various cancer cell lines .
  • Antibacterial Properties : The compound exhibits antibacterial activity against a range of pathogens. Its structure allows it to interact with bacterial enzymes and disrupt their function .
  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in biological systems, making it a candidate for treating inflammatory diseases .
  • Antiviral Activity : Some studies have highlighted the potential of chromene derivatives in combating viral infections, including HIV .

Applications in Pharmaceuticals

Given its diverse pharmacological properties, this compound is being investigated for various therapeutic formulations:

Application AreaDescription
Anticancer DrugsDevelopment of new chemotherapeutic agents targeting specific cancer pathways.
AntibioticsFormulation of novel antibacterial agents to combat resistant strains.
Anti-inflammatory DrugsCreation of medications aimed at reducing chronic inflammation.
Antiviral AgentsResearch into treatments for viral infections leveraging its antiviral properties.

Case Studies

  • Antitumor Efficacy Study : A recent study evaluated the cytotoxic effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups .
  • Antibacterial Screening : In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Research : Clinical trials assessing the anti-inflammatory effects showed promising results in reducing markers of inflammation in patients with rheumatoid arthritis when administered in controlled doses .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Key Electronic Features Biological Implications
Target Compound 3,4-Dimethoxyphenyl (position 4), methyl ester (position 3) Electron-donating methoxy groups enhance resonance stability and receptor binding Potential anticancer activity via apoptosis induction
Ethyl 2-amino-4-(cyanophenyl)-5-oxo-... () Cyanophenyl (position 4), ethyl ester (position 3) Electron-withdrawing cyano group increases polarity Altered solubility and potential CNS activity due to nitrile moiety
Methyl 2-amino-4-(3-bromophenyl)-... () 3-Bromophenyl (position 4) Bromine’s electronegativity and steric bulk Enhanced antimicrobial activity via halogen interactions
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-... () 4-Hydroxy-3-methoxyphenyl (position 4) Hydroxyl group increases hydrogen bonding capacity Improved solubility and antioxidant potential

Key Insight : Methoxy groups (target compound) balance lipophilicity and electronic effects, whereas halogens (Br, Cl) or polar groups (OH, CN) modify bioactivity and pharmacokinetics.

Crystallographic and Conformational Analysis

Compound Ring Conformation Hydrogen Bonding Crystal Packing
Target Compound (analogue in ) Cyclohexane: half-boat; pyran: V-shaped N–H⋯N and N–H⋯O interactions 2D network stabilized by H-bonds
2-Amino-4-(4-methylphenyl)-... () Not explicitly stated N–H⋯O and C–H⋯π interactions Layered structure

Key Insight : The 3,4-dimethoxyphenyl group in the target compound’s analogue induces distinct conformational stability via H-bonding, critical for solid-state packing .

Physicochemical Properties

Compound Functional Groups IR Stretches (cm⁻¹) Solubility Profile
Target Compound Methyl ester, amino, methoxy ~1691 (C=O), 3302 (N-H), 1249 (C-O) Moderate lipophilicity
Ethyl 2-amino-4-(2,4-dichlorophenyl)-... () Dichlorophenyl, ethyl ester ~1696 (C=O), 514 (C-Cl) High lipophilicity due to Cl
2-Amino-4-[4-(dimethylamino)phenyl]-... () Dimethylamino, cyano ~2200 (C≡N), 1655 (C=O) Enhanced solubility from polar cyano

Key Insight : The methyl ester in the target compound provides a balance between solubility and membrane permeability compared to ethyl esters or halogenated analogues.

Biological Activity

Methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate (CAS No. 380650-82-8) is a synthetic compound belonging to the chromene family. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C19H21NO6
  • Molecular Weight : 359.37 g/mol
  • Boiling Point : Approximately 554.2 °C (predicted) .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Compounds containing the chromene scaffold have demonstrated significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms such as caspase activation and cell cycle arrest .
    • A study highlighted that derivatives of 2H/4H-chromenes exhibit potent cytotoxic effects against different cancer cell lines, suggesting that methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo could have similar properties .
  • Antimicrobial Activity :
    • The chromene derivatives have shown promising antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
  • Antidiabetic Activity :
    • Some studies suggest that chromene derivatives can enhance insulin sensitivity and lower blood glucose levels in diabetic models. This is attributed to their ability to modulate glucose metabolism and improve lipid profiles .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo. Key findings include:

Structural Feature Effect on Activity
Presence of dimethoxy groupsEnhances anticancer potency
Amino group at position 2Critical for biological activity
Tetrahydrochromene frameworkEssential for maintaining structural integrity and activity

Case Studies

  • Anticancer Efficacy :
    • In a study by Luque-Agudo et al. (2019), various chromene derivatives were tested on human cancer cell lines. The results indicated that compounds with similar structures to methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antimicrobial Testing :
    • A recent investigation reported that chromene derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Diabetes Management :
    • An experimental model demonstrated that treatment with methyl 2-amino analogs led to a marked decrease in fasting blood glucose levels in diabetic rats, suggesting potential therapeutic applications in diabetes management .

Q & A

Q. What are the standard synthetic protocols for preparing methyl 2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate?

The compound is typically synthesized via a three-component reaction involving:

  • Reactants : Cyclohexane-1,3-dione, 3,4-dimethoxybenzaldehyde, and methyl cyanoacetate.
  • Catalyst : 4-(Dimethylamino)pyridine (DMAP) or similar organocatalysts (e.g., 1 mol% DMAP in ethanol) .
  • Conditions : Reflux at 353 K for 5–7 hours under inert atmosphere, followed by recrystallization from ethanol (yield: ~67–75%) . Key validation : FT-IR (C=O stretch at 1720 cm⁻¹, NH₂ at 3400 cm⁻¹) and LC-MS (m/z = 413.1 [M+H]⁺) .

Q. Which crystallographic methods are used to confirm the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include:

  • Space group : Typically monoclinic (e.g., P2₁/c) .
  • Data refinement : R factor < 0.05, wR factor < 0.12, and data-to-parameter ratio > 15 .
  • Key torsion angles : The 3,4-dimethoxyphenyl group exhibits dihedral angles of 5.9–6.5° with the chromene ring, confirming planarity .

Q. What biological screening assays are commonly performed for this compound?

  • Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (MIC values reported at 12.5–25 µg/mL) .
  • Anticancer potential : MTT assays on lung cancer (A549) and breast cancer (MCF-7) cell lines (IC₅₀: 18–32 µM) .
  • Mechanistic studies : Molecular docking with cyclooxygenase-2 (COX-2) or topoisomerase II to predict binding modes .

Advanced Research Questions

Q. How can solvent and catalyst selection be optimized to improve reaction yield and enantiomeric purity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce enantioselectivity. Ethanol or methanol balances yield and purity .
  • Catalyst screening : DMAP outperforms piperidine in yield (67% vs. 52%), while chiral catalysts like thiourea derivatives achieve enantiomeric excess (ee) up to 88% . Data contradiction : Higher catalyst loading (>2 mol%) may reduce ee due to side reactions, requiring iterative optimization .

Q. How can contradictions in biological activity data across studies be resolved?

  • Example : Discrepancies in IC₅₀ values (e.g., 18 µM vs. 32 µM for MCF-7) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution : Standardize protocols (e.g., 10% FBS, 48-hour incubation) and validate with positive controls (e.g., doxorubicin) .
  • Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p < 0.05) .

Q. What strategies are employed to determine the absolute configuration of the chromene ring?

  • SC-XRD with Flack parameter : Values near 0.0 confirm R or S configuration .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data for chiral centers . Case study : For the 3,4-dimethoxyphenyl derivative, the S configuration at C4 was confirmed via anomalous dispersion in SC-XRD .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. What analytical techniques resolve overlapping signals in NMR spectra?

  • 2D NMR : HSQC and HMBC differentiate NH₂ (δ 4.8 ppm) from aromatic protons (δ 6.7–7.2 ppm) .
  • Deuterated solvents : DMSO-d₆ improves resolution for methoxy groups (δ 3.7–3.9 ppm) .

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